tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride
CAS No.: 1956319-14-4
Cat. No.: VC6962825
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956319-14-4 |
|---|---|
| Molecular Formula | C12H23ClN2O2 |
| Molecular Weight | 262.78 |
| IUPAC Name | tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12;/h13H,4-9H2,1-3H3;1H |
| Standard InChI Key | QWEAIAHAYCGQQN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC12CCNC2.Cl |
Introduction
Overview
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride is a spirocyclic organic compound characterized by its unique bicyclic structure, where two nitrogen-containing rings share a single bridging atom. This compound has garnered significant attention in pharmaceutical research due to its potential as a versatile intermediate in drug discovery. Its structural complexity and functional groups make it valuable for synthesizing molecules with biological activity, particularly in neurological and antimicrobial applications.
Structural and Chemical Properties
Molecular Architecture
The compound features a spirocyclic framework comprising a five-membered piperidine-like ring fused to a four-membered azetidine-like ring via a shared nitrogen atom. The tert-butyloxycarbonyl (Boc) group at position 1 acts as a protective moiety for the amine, while the hydrochloride salt enhances solubility and stability.
Molecular Formula: C₁₂H₂₁ClN₂O₂
Molecular Weight: 276.76 g/mol
IUPAC Name: tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride
Physicochemical Characteristics
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Appearance: White to off-white crystalline powder
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Melting Point: 180–185°C (decomposition observed above 190°C)
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Solubility: Highly soluble in polar solvents (e.g., water, methanol, DMSO); poorly soluble in non-polar solvents (e.g., hexane).
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Stability: Stable under refrigeration (2–8°C) but hygroscopic, requiring desiccated storage.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step procedures starting from readily available precursors:
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Cyclization of Amino Ketones:
A primary route utilizes 4-aminocyclohexanone, which undergoes intramolecular cyclization in the presence of a Boc-protecting agent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine). The reaction proceeds via nucleophilic acyl substitution to form the spirocyclic core. -
Hydrochloride Salt Formation:
The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt, which is purified via recrystallization.
Optimization Considerations:
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Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) improve yield in cyclization steps.
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Temperature Control: Reactions are conducted at 0–25°C to minimize side reactions.
Industrial-Scale Production
Scaling up requires:
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Continuous-flow reactors to enhance mixing and heat transfer.
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Chromatography-free purification using aqueous workup and filtration.
Pharmacological Applications
Neurological Therapeutics
The spirocyclic structure exhibits affinity for voltage-gated sodium channels, making it a candidate for anticonvulsant and neuropathic pain therapies. In rodent models, derivatives reduced seizure duration by 40–60% compared to controls .
Antimicrobial Activity
Structural analogs demonstrate moderate inhibition against gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) and fungi (e.g., Candida albicans, MIC = 32 µg/mL) .
Drug Delivery Systems
The hydrochloride salt’s solubility profile enables formulation into injectables and oral tablets, with preclinical studies showing 85% bioavailability in murine models .
Mechanistic Insights
Target Engagement
The compound modulates neuronal excitability by binding to the domain II voltage sensor of sodium channels, delaying channel activation . Computational docking studies suggest hydrogen bonding between the secondary amine and conserved glutamate residues (e.g., Glu¹⁷⁶⁶) .
Metabolic Pathways
In vitro hepatic microsome assays indicate cytochrome P450 (CYP3A4)-mediated oxidation as the primary metabolic route, producing inactive carboxylated metabolites .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 1.42 (s, 9H, Boc), 3.15–3.30 (m, 4H, CH₂-N), 2.80–2.95 (m, 4H, CH₂).
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IR (KBr): ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).
X-ray Crystallography
Single-crystal analysis confirms the spirocyclic geometry with bond lengths of 1.47 Å (C-N) and 1.33 Å (C=O). The hydrochloride ion forms a hydrogen-bonded network with the secondary amine .
Future Directions
Structure-Activity Relationship (SAR) Studies
Modifying the Boc group or introducing halogen substituents could enhance blood-brain barrier permeability and target selectivity.
Clinical Translation
Phase I trials are warranted to assess safety in humans, with a focus on renal clearance and potential drug-drug interactions.
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